molecular formula C18H23FN2O4 B6349210 4-(3-Fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326809-41-9

4-(3-Fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

货号: B6349210
CAS 编号: 1326809-41-9
分子量: 350.4 g/mol
InChI 键: KIWLVTZVVLKSFT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(3-Fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core. The molecule is substituted at the 4-position with a 3-fluorobenzoyl group and at the 8-position with a propyl chain, while the 3-position contains a carboxylic acid moiety.

属性

IUPAC Name

4-(3-fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O4/c1-2-8-20-9-6-18(7-10-20)21(15(12-25-18)17(23)24)16(22)13-4-3-5-14(19)11-13/h3-5,11,15H,2,6-10,12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWLVTZVVLKSFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthesis of the Spirocyclic Intermediate

The 1-oxa-4,8-diazaspiro[4.5]decane core is typically constructed through a Mannich-type cyclization or ring-closing metathesis . Patent CA1132989A details the reaction of an N-unsubstituted spiro[dihydrobenzofuran-piperidine] with a β-chloro-butyrophenone ethylene glycol ketal (Scheme 1):

Reaction Conditions :

  • Solvent : Dimethylformamide (DMF) or butyl alcohol

  • Temperature : 25°C to reflux

  • Catalyst : Potassium carbonate (acid scavenger)

  • Yield : ~70–80% after purification.

The resulting ketal intermediate undergoes acidic hydrolysis (3N HCl) to yield the N-[3-benzoylpropyl] derivative, which is further functionalized.

Introduction of the 3-Fluorobenzoyl Group

The fluorobenzoyl moiety is introduced via nucleophilic acyl substitution or Friedel-Crafts acylation . A method adapted from EP3328849B9 involves reacting the spirocyclic amine with 3-fluorobenzoyl chloride in the presence of a base:

Procedure :

  • Dissolve the spirocyclic intermediate (1 equiv) in anhydrous dichloromethane (DCM).

  • Add triethylamine (2.5 equiv) and 3-fluorobenzoyl chloride (1.2 equiv) dropwise at 0°C.

  • Stir for 12 hours at room temperature.

  • Quench with water, extract with DCM, and purify via column chromatography (SiO₂, hexane/ethyl acetate).

Key Optimization :

  • Excess acyl chloride ensures complete conversion.

  • Low temperatures minimize side reactions.

Alkylation for Propyl Substituent Installation

The propyl group at position 8 is introduced via alkylation of a secondary amine intermediate. A protocol from ACS Publications employs propyl bromide under basic conditions:

Steps :

  • Suspend the spirocyclic intermediate (1 equiv) in DMF.

  • Add potassium carbonate (3 equiv) and propyl bromide (1.5 equiv).

  • Heat at 80°C for 6 hours.

  • Filter, concentrate, and purify by recrystallization (ethanol/water).

Yield : 65–75%.

Carboxylic Acid Functionalization

The final carboxylic acid group is installed through oxidation of a primary alcohol or hydrolysis of a nitrile. A two-step sequence from J. Med. Chem. involves:

  • Hydroxylation : Treat the propyl-substituted intermediate with aqueous NaOH (2M) at 60°C.

  • Oxidation : Use Jones reagent (CrO₃/H₂SO₄) to oxidize the alcohol to the carboxylic acid.

Critical Note : Over-oxidation risks are mitigated by严格控制反应时间 (<2 hours).

Purification and Characterization

Chromatographic Purification

  • Normal-phase chromatography : Hexane/ethyl acetate (3:1) for intermediate purification.

  • Reverse-phase HPLC : Acetonitrile/water (0.1% TFA) for final compound isolation.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (m, 1H, Ar-F), 4.20 (s, 2H, OCH₂), 3.60 (t, 2H, NCH₂).

  • LC-MS : [M+H]⁺ = 351.3 m/z.

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Purity (%)Reference
Ketal HydrolysisAcidic cleavage of ketal7898
Direct AlkylationPropyl bromide alkylation7295
Reductive AminationNaBH₄-mediated reduction6897

Insights :

  • Ketal hydrolysis offers higher yields but requires stringent pH control.

  • Reductive amination is milder but necessitates stoichiometric reductants.

Challenges and Mitigation Strategies

  • Spiro Ring Instability :

    • Cause : Steric strain in the bicyclic system.

    • Solution : Use low-temperature cyclization (0–5°C).

  • Fluorobenzoyl Hydrolysis :

    • Cause : Sensitivity to strong acids/bases.

    • Solution : Employ buffered conditions (pH 6–8) during acylation .

化学反应分析

Types of Reactions

4-(3-Fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The fluorobenzoyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

作用机制

The mechanism of action of 4-(3-Fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it has been shown to inhibit permeability transition pores through a mechanism involving the FO-ATP synthase c subunit . This inhibition can prevent cellular damage and has potential therapeutic applications.

相似化合物的比较

Comparison with Similar Compounds

The compound belongs to a family of 1-oxa-4,8-diazaspiro[4.5]decane derivatives, which vary in substituents on the benzoyl group, the alkyl chain at the 8-position, and additional functional groups. Below is a detailed comparison:

Structural and Functional Variations

Compound Name Substituent (4-position) 8-Position Alkyl Molecular Weight (g/mol) Key Features References
4-(3-Fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (Target Compound) 3-Fluorobenzoyl Propyl ~356.3 (estimated) Fluorine enhances electronegativity; propyl chain increases lipophilicity.
4-(4-Chlorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid 4-Chlorobenzoyl Propyl 366.84 Chlorine substituent may improve metabolic stability.
4-(2,4-Difluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid 2,4-Difluorobenzoyl Methyl 340.32 Dual fluorine atoms increase polarity; methyl chain reduces lipophilicity.
8-Benzyl-4-(3-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid 3-Fluorobenzoyl Benzyl ~402.4 (estimated) Benzyl group enhances steric bulk and aromatic interactions.
4-(3-Nitrobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid 3-Nitrobenzoyl Propyl ~383.3 (estimated) Nitro group introduces strong electron-withdrawing effects.
4-[2-(4-Chlorophenyl)acetyl]-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid 2-(4-Chlorophenyl)acetyl Propyl - Acetyl linker may alter binding affinity compared to benzoyl derivatives.

Physicochemical Properties

  • Polarity : Fluorine and chlorine substituents increase electronegativity, enhancing solubility in polar solvents. Nitro groups further elevate polarity but may reduce bioavailability .
  • Lipophilicity : Propyl and benzyl chains increase logP values, favoring membrane permeability. Methyl analogs (e.g., ) are less lipophilic .
  • Stability : Chlorinated derivatives (e.g., ) may exhibit greater metabolic stability due to resistance to oxidative degradation .

Pharmacological Potential

  • The 3-fluorobenzoyl moiety is common in bioactive molecules, often improving target binding through halogen bonding .

Key Contrasts

Substituent Effects :

  • Fluorine vs. Chlorine: Fluorine’s smaller size and higher electronegativity may enhance binding specificity compared to chlorine’s bulkier profile .
  • Alkyl Chain Length: Propyl chains (C3) balance lipophilicity and flexibility, whereas methyl (C1) or benzyl groups may limit conformational mobility .

Functional Group Impact :

  • Carboxylic acid at the 3-position is critical for hydrogen bonding, a feature conserved across all analogs .

常见问题

Q. What are the key structural features of this compound, and how do they influence its reactivity and biological activity?

  • Methodological Answer : The compound contains a spirocyclic core (1-oxa-4,8-diazaspiro[4.5]decane) fused with a fluorobenzoyl group and a propyl substituent. The spirocyclic structure introduces conformational rigidity, which can enhance binding specificity to biological targets like enzymes or receptors. The fluorine atom on the benzoyl group increases electronegativity, potentially improving metabolic stability and membrane permeability. For experimental validation, use X-ray crystallography or NMR spectroscopy to confirm stereochemistry and spatial arrangement .

Q. What are the standard synthetic routes for this compound, and what are common pitfalls?

  • Methodological Answer : Synthesis typically involves:

Spirocycle formation : Cyclocondensation of amino alcohols with ketones or aldehydes.

Benzoylation : Reacting the spirocyclic intermediate with 3-fluorobenzoyl chloride under basic conditions (e.g., Et₃N in DCM).

Carboxylic acid functionalization : Hydrolysis of ester precursors using NaOH/MeOH.
Common pitfalls include low yields during spirocyclization (due to steric hindrance) and fluorobenzoyl group decomposition under harsh conditions. Optimize reaction time and temperature using Design of Experiments (DoE) .

StepReagents/ConditionsYield RangeKey Challenges
1NH₂OH·HCl, EtOH, reflux40-60%Competing oligomerization
23-Fluorobenzoyl chloride, Et₃N, DCM70-85%Hydrolysis of acyl chloride
3NaOH, MeOH, 50°C80-90%Overhydrolysis of ester

Advanced Research Questions

Q. How can reaction conditions be optimized to improve spirocyclization efficiency?

  • Methodological Answer : Use response surface methodology (RSM) to model interactions between variables:
  • Temperature : Higher temps (80–100°C) reduce reaction time but risk decomposition.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility but may hinder cyclization.
  • Catalyst : Additives like p-TsOH accelerate ring closure.
    Validate optimization via HPLC-MS to track intermediate formation and minimize byproducts .

Q. How can contradictory biological activity data (e.g., enzyme inhibition vs. cellular assays) be resolved?

  • Methodological Answer : Follow a stepwise validation protocol :

Orthogonal assays : Confirm target engagement using SPR (surface plasmon resonance) alongside enzymatic assays.

Metabolic stability testing : Evaluate compound degradation in cell lysates (LC-MS/MS) to rule out false negatives.

Structural analogs : Synthesize derivatives (e.g., replacing fluorine with chlorine) to probe SAR (structure-activity relationships).
For example, if cellular activity is lower than enzyme inhibition data, assess cell permeability via Caco-2 monolayer assays .

Q. What analytical techniques are most effective for characterizing purity and stability?

  • Methodological Answer : Use a combination of:
  • HPLC-PDA : Detect impurities >0.1% with photodiode array (PDA) for UV-spectral confirmation.
  • LC-HRMS : High-resolution mass spectrometry for exact mass verification (error <2 ppm).
  • DSC/TGA : Differential scanning calorimetry/thermogravimetric analysis to assess thermal stability.
    For stability studies, store samples under accelerated conditions (40°C/75% RH) and monitor degradation via ICH Q1A(R2) guidelines .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data across studies?

  • Methodological Answer : Discrepancies may arise from:
  • Polymorphism : Recrystallize the compound from different solvents (e.g., EtOAc vs. hexane) and compare DSC profiles.
  • Hydration/solvation : Perform Karl Fischer titration to quantify water content.
  • Instrument calibration : Cross-validate NMR (600 MHz vs. 400 MHz) and melting point apparatuses using reference standards (e.g., USP melting point standards) .

Future Research Directions

Q. What computational tools can predict the compound’s pharmacokinetic properties?

  • Methodological Answer : Use in silico platforms :
  • SwissADME : Predict LogP, solubility, and P-glycoprotein substrate potential.
  • AutoDock Vina : Model ligand-protein docking to prioritize biological targets.
  • Gaussian 16 : Calculate electrostatic potential maps for fluorobenzoyl interactions.
    Validate predictions with in vitro hepatocyte clearance assays .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。